Parecoxib

説明

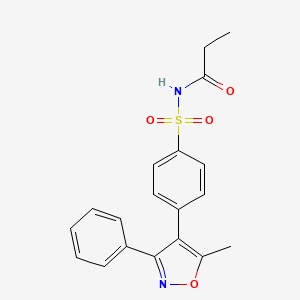

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044229 | |

| Record name | Parecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-84-7 | |

| Record name | Parecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biotransformation of Parecoxib Sodium into Valdecoxib

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parecoxib sodium is a parenterally administered, water-soluble prodrug developed to provide the anti-inflammatory, analgesic, and antipyretic benefits of its active moiety, valdecoxib, in clinical settings where oral administration is not feasible.[1][2][3] Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][4] The clinical efficacy of this compound is entirely dependent on its rapid and extensive biotransformation to valdecoxib. This guide provides a detailed technical overview of this conversion process, including the underlying enzymatic mechanism, the resulting pharmacokinetic profile, and the experimental methodologies used to characterize this critical metabolic step.

Mechanism of Prodrug Conversion

The conversion of this compound to valdecoxib is a straightforward and efficient metabolic process. Following intravenous (IV) or intramuscular (IM) administration, this compound is rapidly and almost completely hydrolyzed in vivo.[5]

-

Reaction Type: Enzymatic Hydrolysis.[5]

-

Products: The hydrolysis of the propanamide bond in this compound yields two products: the active drug, valdecoxib, and an inert byproduct, propionic acid.[1][2][5]

-

Primary Site of Conversion: The transformation occurs predominantly in the liver.[4][5]

-

Catalyzing Enzymes: This biotransformation is facilitated by hepatic carboxylesterases (CEs), specifically human carboxylesterase 1 (hCE1) and 2 (hCE2), which are key enzymes in the metabolism of various ester- and amide-containing drugs.[1][4][6]

The diagram below illustrates the single-step enzymatic conversion.

Pharmacokinetics of this compound and Valdecoxib

The pharmacokinetic profiles of this compound and its metabolite valdecoxib are distinct and reflect the rapid and efficient nature of the conversion. This compound has a very short lifespan in plasma, while the active valdecoxib exhibits a much longer duration of action.

Key Pharmacokinetic Parameters

The conversion is so rapid that the plasma half-life of this compound is approximately 22 minutes.[1][5] In contrast, the resulting active metabolite, valdecoxib, has a substantially longer elimination half-life of about 8 hours.[1][3] Following a single IV dose of 20 mg this compound, the peak plasma concentration (Cmax) of valdecoxib is achieved in about 30 minutes; after a 20 mg IM dose, this takes approximately 1 hour.[5] Despite the difference in administration routes, the total systemic exposure (AUC) to valdecoxib is similar, indicating excellent bioavailability from both IV and IM injections.[5][7]

The conceptual relationship between the plasma concentrations of the prodrug and the active drug over time is visualized below.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and valdecoxib following parenteral administration of this compound sodium.

| Parameter | This compound (Prodrug) | Valdecoxib (Active Metabolite) | Route of Administration | Dose | Reference |

| t½ (Half-life) | ~22 minutes | ~8 hours | IV / IM | N/A | [1][3][5] |

| Tmax (Time to Peak) | N/A | ~30 minutes | IV | 20 mg | [5] |

| Tmax (Time to Peak) | N/A | ~1 hour | IM | 20 mg | [5] |

| Bioequivalence | N/A | AUC and Cmax are bioequivalent | IV vs. IM | 20 mg | [7] |

N/A: Not applicable or not the primary metric for the prodrug.

Experimental Protocols for Analysis

Characterizing the conversion of this compound to valdecoxib requires robust analytical methods to simultaneously quantify both compounds in biological matrices.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for assessing the pharmacokinetics of this compound and valdecoxib in a preclinical model.

-

Animal Model: Male Sprague-Dawley rats are used.[8] Animals are fasted overnight with free access to water before dosing.[8]

-

Drug Administration: this compound sodium, dissolved in a suitable vehicle (e.g., 0.9% saline), is administered via a single intravenous injection (e.g., through the tail vein) at a specified dose (e.g., 5 mg/kg).[8]

-

Blood Sampling: Serial blood samples (~0.3 mL) are collected into heparinized tubes at multiple time points post-dose. A typical schedule includes 0 (pre-dose), 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[8]

-

Plasma Preparation: Samples are immediately centrifuged (e.g., 3000 rpm for 10 minutes) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -20°C or -80°C until analysis.[8]

-

Bioanalytical Method (UPLC-MS/MS):

-

Sample Preparation: A protein precipitation method is typically used. An internal standard (IS), such as celecoxib, is added to a small volume of plasma (e.g., 50 µL).[9] Acetonitrile is then added to precipitate proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis.[8][9]

-

Chromatography: Separation is achieved using a reverse-phase UPLC column (e.g., Acquity UPLC BEH C18).[10] The mobile phase often consists of a gradient of acetonitrile and an aqueous solution with a modifier like ammonium acetate.[9][11]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[9] Specific precursor-to-product ion transitions are monitored for this compound, valdecoxib, and the IS.[9] For example, m/z 368.97→119.01 for this compound and m/z 312.89→118.02 for valdecoxib have been reported.[9]

-

-

Data Analysis: Plasma concentration-time data for both analytes are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[8][9]

The workflow for such a study is outlined in the diagram below.

Protocol: In Vitro Metabolism Assay

To confirm the role of hepatic enzymes, an in vitro assay can be performed.

-

Reaction System: Human liver microsomes or S9 fraction, which contain carboxylesterases.

-

Incubation: this compound is incubated with the liver fraction in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by adding a cofactor regenerating system if necessary (though not typically required for hydrolases).

-

Time Course: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the concentration of remaining this compound and the newly formed valdecoxib.

-

Outcome: A time-dependent decrease in this compound concentration with a corresponding increase in valdecoxib concentration demonstrates enzymatic conversion.

Conclusion

The conversion of this compound sodium to valdecoxib is a rapid, efficient, and well-characterized biotransformation that is fundamental to its clinical utility. Mediated by hepatic carboxylesterases, this hydrolysis reaction ensures the swift delivery of the active COX-2 inhibitor, valdecoxib, into systemic circulation following parenteral administration. The distinct pharmacokinetic profiles of the short-lived prodrug and the long-acting active metabolite are well-documented and can be reliably studied using established in vivo protocols and modern bioanalytical techniques like UPLC-MS/MS. A thorough understanding of this conversion is critical for professionals involved in drug development, clinical pharmacology, and pain management.

References

- 1. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of this compound and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Simultaneous detection and quantification of this compound and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclooxygenase-2 (COX-2) Selectivity of Parecoxib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclooxygenase-2 (COX-2) selectivity of parecoxib, an injectable prodrug that is rapidly converted in vivo to its active form, valdecoxib.[1][2] Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain.[3][4] This document details the quantitative measures of its selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.

Quantitative Assessment of COX-2 Selectivity

The selectivity of a non-steroidal anti-inflammatory drug (NSAID) for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.[5] This selectivity is typically expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

The data presented below summarizes the in vitro and ex vivo COX inhibition data for valdecoxib, the active metabolite of this compound.

| Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Recombinant Enzyme Assay | Recombinant Human | 150 | 0.005 | 30000 |

| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | 21.9 | 0.24 | 91.25 |

| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | - | - | 30 |

| Human Whole Blood Assay | Human Platelets (COX-1) & LPS-stimulated Monocytes (COX-2) | - | - | 61.5 |

Note: Data compiled from multiple sources. Variations in experimental conditions can lead to different absolute IC50 values.

Experimental Protocols for Determining COX Selectivity

The determination of COX-1 and COX-2 inhibition is crucial for characterizing the selectivity of NSAIDs. The two primary methods employed are in vitro enzyme assays using purified recombinant enzymes and more physiologically relevant ex vivo human whole blood assays.

Recombinant Enzyme Inhibition Assay

This assay provides a direct measure of the inhibitory activity of a compound on isolated COX-1 and COX-2 enzymes.

Principle: The activity of purified recombinant human COX-1 or COX-2 is measured in the presence of various concentrations of the test compound (valdecoxib). The production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid, is quantified, typically by enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Detailed Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used. The enzymes are typically stored at -80°C and thawed on ice before use.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

-

Heme Cofactor: A solution of hematin is prepared in the assay buffer.

-

Substrate: A solution of arachidonic acid is prepared in ethanol and then diluted in the assay buffer.

-

Test Compound (Valdecoxib): A stock solution of valdecoxib is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.

-

-

Assay Procedure: a. In a reaction tube, add the assay buffer, heme cofactor, and the enzyme (either COX-1 or COX-2). b. Add the test compound solution at various concentrations to the respective tubes. A vehicle control (solvent only) is also included. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the arachidonic acid substrate. e. Incubate the reaction for a specific time (e.g., 2 minutes) at 37°C. f. Terminate the reaction by adding a stopping solution, such as a strong acid (e.g., 1 M HCl) or a reducing agent like stannous chloride.

-

Quantification of Prostaglandin Production: a. The amount of PGE2 produced is quantified using a validated method, most commonly a competitive ELISA. b. The results are used to calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Data Analysis: a. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. b. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This assay is considered more physiologically relevant as it measures COX inhibition in a cellular environment, taking into account factors like protein binding and cell permeability.[7][8]

Principle: Freshly drawn human blood is used as the source for both COX-1 and COX-2 activity. COX-1 activity is measured by the production of thromboxane B2 (TXB2) from platelets during blood clotting. COX-2 activity is induced in monocytes by stimulation with lipopolysaccharide (LPS), and the subsequent production of PGE2 is measured.[8]

Detailed Methodology:

-

Blood Collection: Venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks prior to the donation.

-

COX-1 Activity Assay (Thromboxane B2 Production): a. Aliquots of whole blood are incubated with various concentrations of the test compound (valdecoxib) or vehicle control in glass tubes at 37°C for a specified time (e.g., 15-60 minutes). b. The blood is allowed to clot, during which platelets are activated and produce thromboxane A2, which is rapidly hydrolyzed to the stable metabolite TXB2. c. The reaction is stopped by placing the tubes on ice and adding a COX inhibitor like indomethacin. d. Serum is separated by centrifugation. e. The concentration of TXB2 in the serum is measured by ELISA or LC-MS/MS.

-

COX-2 Activity Assay (Prostaglandin E2 Production): a. Aliquots of heparinized whole blood are incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway. b. The blood is then stimulated with LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9][10] c. The test compound (valdecoxib) or vehicle control is added at various concentrations. d. The blood is incubated for an extended period (e.g., 5-24 hours) at 37°C to allow for COX-2 induction and PGE2 production.[8][9] e. Plasma is separated by centrifugation. f. The concentration of PGE2 in the plasma is measured by ELISA or LC-MS/MS.

-

Data Analysis: a. The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. b. The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Arachidonic Acid Metabolism and COX Inhibition

The anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of prostaglandin synthesis by its active metabolite, valdecoxib.[4] Prostaglandins are potent lipid mediators derived from arachidonic acid.

Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways and the inhibitory action of valdecoxib.

Experimental Workflow for Determining COX-2 Selectivity

The following diagram illustrates the general workflow for assessing the COX-2 selectivity of a test compound like valdecoxib using the human whole blood assay.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Parecoxib for Postoperative Pain Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of parecoxib, a parenterally administered selective cyclooxygenase-2 (COX-2) inhibitor, for applications in postoperative pain research. It details the mechanism of action, summarizes quantitative efficacy data from clinical trials, outlines established experimental protocols, and discusses the safety profile.

Core Mechanism of Action

This compound is a water-soluble prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[1][2] Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme.

1.1. Peripheral COX-2 Inhibition

Tissue injury during surgery triggers an inflammatory cascade. This process upregulates the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2).[3] Prostaglandins are key mediators that sensitize peripheral nociceptors, leading to hyperalgesia and the sensation of postoperative pain.[4] Valdecoxib selectively binds to and inhibits the COX-2 enzyme, thereby blocking the synthesis of these pro-inflammatory prostaglandins.[4] This targeted action reduces inflammation and alleviates pain at the site of injury.[5] The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is constitutively expressed and plays a role in gastric cytoprotection and platelet aggregation.[4] By sparing COX-1, this compound offers a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][6]

References

- 1. Efficacy and safety of this compound sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intravenous or intramuscular this compound for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic effects of the COX-2 inhibitor this compound on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. surgeryresearchjournal.com [surgeryresearchjournal.com]

- 6. This compound: a shift in pain management? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Anti-Inflammatory and Analgesic Properties of Parecoxib

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parecoxib, a parenterally administered prodrug of valdecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor that has carved a significant niche in the management of acute pain, particularly in the postoperative setting. Its potent anti-inflammatory and analgesic properties, coupled with a favorable gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs), make it a subject of considerable interest in both clinical practice and pharmaceutical research. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic actions of this compound, with a focus on its mechanism of action, pharmacokinetics, and the signaling pathways it modulates. Detailed experimental methodologies and quantitative efficacy data are presented to serve as a valuable resource for the scientific community.

Introduction

Pain and inflammation are complex physiological responses to tissue injury or disease. The synthesis of prostaglandins, mediated by the cyclooxygenase (COX) enzymes, plays a pivotal role in these processes.[1] While the COX-1 isoform is constitutively expressed and involved in physiological functions such as gastric cytoprotection and platelet aggregation, the COX-2 isoform is primarily induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][2] Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, leading to therapeutic effects but also a risk of gastrointestinal and hematological side effects.[1][3]

This compound was developed as a selective COX-2 inhibitor to provide potent analgesia and anti-inflammatory effects while minimizing the adverse effects associated with COX-1 inhibition.[1][4] As a water-soluble prodrug, this compound is suitable for intravenous (IV) or intramuscular (IM) administration, offering a significant advantage in the perioperative period when oral administration is not feasible.[4][5] Upon administration, it is rapidly and completely hydrolyzed in the liver to its active metabolite, valdecoxib, which is responsible for the therapeutic effects.[2][6][7]

Mechanism of Action

The therapeutic efficacy of this compound is attributed to the selective inhibition of the COX-2 enzyme by its active metabolite, valdecoxib.[1][2] This selective inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Selective COX-2 Inhibition

Valdecoxib exhibits a high degree of selectivity for the COX-2 enzyme over the COX-1 enzyme. This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[2] By sparing the COX-1 enzyme, the production of prostaglandins necessary for maintaining the integrity of the gastric mucosa and normal platelet function remains largely unaffected.[1]

Signaling Pathways

The anti-inflammatory and analgesic effects of this compound extend beyond simple prostaglandin synthesis inhibition and involve the modulation of complex intracellular signaling pathways.

-

Prostaglandin Synthesis Pathway: The primary mechanism involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. This, in turn, reduces the synthesis of various pro-inflammatory prostaglandins (PGE2, PGI2, etc.) that sensitize peripheral nociceptors and mediate inflammatory responses.

-

Spinal ERK Signaling: Studies have indicated that this compound can exert its analgesic effects by suppressing the activation of extracellular signal-regulated kinase (ERK) in the spinal cord.[9] Surgical incision can lead to the phosphorylation and activation of ERK in spinal neurons, contributing to central sensitization and pain hypersensitivity. This compound has been shown to inhibit this spinal p-ERK expression.[9]

-

MAPK Signaling Pathway: In the context of septic inflammation, this compound has been demonstrated to suppress the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including p38, JNK, and ERK.[10] This suggests a broader anti-inflammatory role beyond COX-2 inhibition in certain pathological conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite valdecoxib.[2][6]

| Parameter | Description |

| Absorption | This compound is rapidly absorbed following IV or IM administration. The time to peak plasma concentration (Cmax) of valdecoxib is approximately 30 minutes after IV administration and about 1 hour after IM administration.[6][11] |

| Distribution | The volume of distribution of valdecoxib is approximately 55 liters.[6] Plasma protein binding of valdecoxib is about 98%.[6] |

| Metabolism | This compound is rapidly and almost completely hydrolyzed in the liver by enzymatic action to its active form, valdecoxib, and propionic acid.[6] The plasma half-life of this compound itself is only about 22 minutes.[6][12] Valdecoxib is then extensively metabolized in the liver, primarily by CYP3A4 and CYP2C9 isoenzymes and glucuronidation.[11] |

| Excretion | The metabolites of valdecoxib are primarily excreted in the urine (about 70%) and feces.[2][6] The elimination half-life of valdecoxib is approximately 8 hours.[6] |

Quantitative Efficacy Data

The analgesic and anti-inflammatory efficacy of this compound has been demonstrated in numerous clinical trials across various surgical settings.

| Efficacy Parameter | Finding |

| Onset of Analgesia | The first perceptible analgesic effect occurs within 7 to 13 minutes, with clinically meaningful analgesia demonstrated in 23 to 39 minutes.[13][14] |

| Peak Analgesic Effect | Peak effect is typically reached within 2 hours following a single 40 mg IV or IM dose.[13][14] |

| Duration of Analgesia | The duration of analgesia is dose-dependent and ranges from 6 to over 12 hours.[11][13][14] |

| Comparative Efficacy | A 40 mg dose of this compound has been shown to have a comparable analgesic effect to 60 mg IM ketorolac or 30 mg IV ketorolac.[13][14] In some studies, this compound has demonstrated superior efficacy compared to ketorolac in managing postoperative pain.[15] |

| Opioid-Sparing Effect | Co-administration of this compound with opioids has been shown to significantly reduce the daily requirement for opioids by 20-40%.[13][14][16] |

Experimental Protocols

In Vitro COX-2 Inhibitor Screening Assay

Objective: To determine the inhibitory activity and selectivity of a test compound (e.g., valdecoxib) against human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. The COX enzyme converts arachidonic acid to the intermediate prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme then reduces PGH2 to PGF2α. The amount of PGF2α produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Glutathione (cofactor)

-

Test compound (valdecoxib) and vehicle control (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Stannous chloride (for reduction of PGH2 to PGF2α)

-

PGF2α ELISA kit

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, glutathione, and either the test compound or vehicle control.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Reduce the PGH2 to PGF2α by adding stannous chloride.

-

Quantify the amount of PGF2α produced using a competitive ELISA according to the manufacturer's protocol.

-

Calculate the percent inhibition of COX activity for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2.

-

The COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).

In Vivo Animal Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a rodent model of acute inflammation.

Principle: Intraplantar injection of carrageenan into the hind paw of a rodent induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The efficacy of an anti-inflammatory drug can be assessed by its ability to reduce paw edema and attenuate the hyperalgesic response.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent strain)

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound solution for injection and vehicle control (e.g., sterile saline)

-

Pletysmometer (for measuring paw volume)

-

Von Frey filaments or Randall-Selitto apparatus (for measuring mechanical hyperalgesia)

-

Radiant heat source (for measuring thermal hyperalgesia)

Procedure:

-

Acclimatize the animals to the testing environment and handling procedures.

-

Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or intramuscular) at a predetermined time before carrageenan injection.

-

Measure the baseline paw volume of the right hind paw using a pletysmometer.

-

Measure the baseline mechanical and/or thermal withdrawal thresholds.

-

Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the plantar surface of the right hind paw.

-

At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours), measure the paw volume again. The increase in paw volume compared to baseline is a measure of edema.

-

At the same time points, re-assess the mechanical and/or thermal withdrawal thresholds. A decrease in the withdrawal threshold indicates hyperalgesia.

-

Compare the paw edema and withdrawal thresholds between the this compound-treated group and the vehicle-treated group.

-

Calculate the percent inhibition of edema and the reversal of hyperalgesia.

Conclusion

This compound stands as a testament to the success of targeted drug development. Its selective inhibition of the COX-2 enzyme provides a powerful tool for managing acute pain and inflammation, particularly in the surgical setting. The injectable formulation allows for rapid onset of action and its favorable safety profile, especially concerning gastrointestinal effects, offers a distinct advantage over traditional NSAIDs. A thorough understanding of its mechanism of action, pharmacokinetic properties, and the signaling pathways it modulates is crucial for its optimal clinical use and for guiding future research in the development of even more refined analgesic and anti-inflammatory therapies. This guide has provided a comprehensive, data-driven overview to support the endeavors of researchers and drug development professionals in this important field.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and this compound: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Analgesic effects of the COX-2 inhibitor this compound on surgical pain through suppression of spinal ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mims.com [mims.com]

- 12. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. labeling.pfizer.com [labeling.pfizer.com]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

In Vivo Hydrolysis of Parecoxib to Valdecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo hydrolysis of parecoxib to its active moiety, valdecoxib. It includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for preclinical assessment, and visualizations of the metabolic pathway and experimental workflows.

Core Concepts: The Prodrug Strategy

This compound is a water-soluble prodrug of valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This prodrug strategy allows for parenteral (intravenous or intramuscular) administration, enabling rapid achievement of therapeutic concentrations of valdecoxib in clinical settings where oral administration is not feasible.[2] The in vivo conversion of this compound to valdecoxib is a critical step in its mechanism of action.

Mechanism of Hydrolysis

Following administration, this compound is rapidly and almost completely hydrolyzed in the liver to valdecoxib and propionic acid.[3][4] This biotransformation is primarily facilitated by hepatic carboxylesterases.[1][2] The plasma half-life of this compound is remarkably short, approximately 22 minutes, underscoring the efficiency of this enzymatic conversion.[3][5]

Quantitative Pharmacokinetics

The conversion of this compound to valdecoxib is a key determinant of the pharmacokinetic profile of the active drug. The following tables summarize key pharmacokinetic parameters from studies in various species.

Table 1: Pharmacokinetic Parameters of this compound and Valdecoxib in Humans (40 mg Dose)

| Parameter | Administration | This compound | Valdecoxib | Reference(s) |

| Cmax | Intravenous | 31.58 ± 13.41 mg/L | 0.75 ± 0.29 mg/L | [6] |

| Intramuscular | 21.60 ± 9.86 mg/L | 0.58 ± 0.16 mg/L | [6] | |

| Tmax | Intravenous | ~10 minutes | ~20 minutes | [6] |

| Intramuscular | ~14 minutes | ~106 minutes | [6] | |

| t½ | Intravenous/IM | ~22 minutes | ~8-12 hours | [3][5][7] |

| AUC | Intravenous | Higher than IM | Similar between IV & IM | [6] |

Table 2: Pharmacokinetic Parameters of this compound and Valdecoxib in Beagles (2.5 mg/kg IV and IM)

| Parameter | Administration | This compound | Valdecoxib | Reference(s) |

| t½ | Intravenous/IM | - | ~2 hours | [8] |

| This compound/Valdecoxib AUC Ratio | Intravenous/IM | 1.4 | - | [8] |

| Absolute Bioavailability of this compound | Intramuscular | 66% | - | [8] |

Table 3: Pharmacokinetic Parameters of this compound and Valdecoxib in Rats (5 mg/kg IV)

| Parameter | This compound | Valdecoxib | Reference(s) |

| Cmax | ~8000 ng/mL | ~300 ng/mL | [9] |

| Tmax | At first time point (0.083 h) | ~0.5 hours | [9] |

| t½ | - | - | [9] |

| AUC (0-t) | 1856.5 ± 252.1 ng·h/mL | 1007.8 ± 141.2 ng·h/mL | [9] |

Experimental Protocols

This section details a representative experimental protocol for studying the in vivo hydrolysis of this compound in a rat model, followed by a bioanalytical method for plasma sample analysis.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol is adapted from methodologies described in the literature for the pharmacokinetic evaluation of this compound and valdecoxib.[9]

3.1.1. Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (n=6).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

-

Dose: 5 mg/kg of this compound administered intravenously via the sublingual vein. This dose is equivalent to a 56 mg dose in a 70 kg human.[9]

3.1.2. Blood Sample Collection

-

Blood samples (approximately 0.3 mL) are collected into heparinized tubes at the following time points post-dose: 0, 5, 10, 15, 30, and 45 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[9]

-

Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis.[9]

Bioanalytical Method: UPLC-MS/MS for Plasma Quantification

This protocol outlines a validated method for the simultaneous quantification of this compound and valdecoxib in plasma samples.[1][9]

3.2.1. Sample Preparation

-

To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., celecoxib or diazepam).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000-13,000 rpm for 10-15 minutes.[9]

-

Transfer the supernatant for analysis by UPLC-MS/MS.[9]

3.2.2. Chromatographic and Mass Spectrometric Conditions

-

Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[1]

-

Detection: Multiple Reaction Monitoring (MRM) of specific mass transitions for this compound, valdecoxib, and the internal standard.[1]

-

Example Transitions (Negative Ion Mode):

-

This compound: m/z 368.97 → 119.01

-

Valdecoxib: m/z 312.89 → 118.02

-

Celecoxib (IS): m/z 379.98 → 316.02

-

-

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its in vivo pharmacokinetic analysis.

Metabolic pathway of this compound to valdecoxib.

Experimental workflow for in vivo pharmacokinetic study.

References

- 1. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of this compound and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous detection and quantification of this compound and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Determination of this compound and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents [iris.unina.it]

Parecoxib's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parecoxib, a parenterally administered selective cyclooxygenase-2 (COX-2) inhibitor, serves as a prodrug that undergoes rapid in vivo conversion to its active moiety, valdecoxib.[1][2] Valdecoxib exhibits a high degree of selectivity for the COX-2 isozyme over COX-1, thereby effectively mitigating inflammatory pain and pyresis by blocking the synthesis of pro-inflammatory prostaglandins, while sparing the homeostatic functions of COX-1.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its quantitative effects on prostaglandin synthesis, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of COX-2

This compound itself is inactive, but upon intravenous or intramuscular administration, it is rapidly hydrolyzed by hepatic carboxylesterases into the active drug, valdecoxib, and propionic acid.[5][6] The therapeutic effects of this compound are therefore attributable to the actions of valdecoxib.[4]

Valdecoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.[3] Under normal physiological conditions, COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate gastric mucosal integrity, platelet function, and renal blood flow.[7] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[3][7]

By preferentially inhibiting COX-2, valdecoxib reduces the levels of pro-inflammatory prostaglandins, primarily prostaglandin E2 (PGE2), at the site of inflammation, thereby exerting its analgesic and anti-inflammatory effects.[4] This selectivity for COX-2 over COX-1 is the basis for the improved gastrointestinal safety profile of this compound compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3]

Quantitative Inhibition of Cyclooxygenase Isozymes

The inhibitory potency and selectivity of valdecoxib against COX-1 and COX-2 have been quantified in various in vitro and ex vivo assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the COX-2/COX-1 selectivity ratio.

| Inhibitor | Enzyme | Assay Type | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |

| Valdecoxib | COX-1 | Recombinant Human | 150 | 30000 | [8] |

| Valdecoxib | COX-2 | Recombinant Human | 0.005 | 30000 | [8] |

| Valdecoxib | COX-1 | Human Whole Blood | 21.9 | 91.3 | [8] |

| Valdecoxib | COX-2 | Human Whole Blood | 0.24 | 91.3 | [8] |

| Valdecoxib | COX-1 | Human Whole Blood | - | 30 | [9] |

| Valdecoxib | COX-2 | Human Whole Blood | - | 30 | [9] |

Experimental Protocols

Recombinant Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of purified recombinant COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Arachidonic acid (substrate)

-

Test compound (valdecoxib) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution (e.g., 2.0 M HCl)

-

Method for prostaglandin detection (e.g., LC-MS/MS or EIA kit)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and cofactors in an Eppendorf tube.

-

Add a specific amount of the recombinant COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period at room temperature to allow for enzyme activation.

-

Introduce a specific concentration of the test compound (valdecoxib) or vehicle control (DMSO) to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding a defined concentration of arachidonic acid to the mixture.

-

Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding the reaction termination solution.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a validated analytical method such as LC-MS/MS or an Enzyme Immunoassay (EIA).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood.

Materials:

-

Freshly drawn human venous blood (heparinized for COX-2 assay, without anticoagulant for COX-1 assay)

-

Test compound (valdecoxib) dissolved in a suitable solvent (e.g., DMSO)

-

COX-2 stimulus (e.g., lipopolysaccharide, LPS) for the COX-2 assay

-

Incubator (37°C)

-

Centrifuge

-

Method for prostaglandin detection (e.g., EIA kit for PGE2 for COX-2 and Thromboxane B2 (TXB2) for COX-1)

Procedure for COX-2 Inhibition:

-

Aliquot heparinized whole blood into tubes.

-

Add various concentrations of the test compound (valdecoxib) or vehicle control to the blood samples.

-

Add a COX-2 inducing agent, such as LPS, to the blood samples.

-

Incubate the samples at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin synthesis.

-

Centrifuge the samples to separate the plasma.

-

Harvest the plasma and measure the concentration of PGE2 using an EIA kit.

-

Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value as described for the recombinant enzyme assay.

Procedure for COX-1 Inhibition:

-

Aliquot whole blood (without anticoagulant) into tubes containing various concentrations of the test compound (valdecoxib) or vehicle control.

-

Allow the blood to clot at 37°C for a specific time (e.g., 1 hour), during which platelet activation leads to COX-1 mediated TXB2 production.

-

Centrifuge the tubes to separate the serum.

-

Harvest the serum and measure the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, using an EIA kit.

-

Calculate the percent inhibition of TXB2 production for each concentration of the test compound relative to the control.

-

Determine the IC50 value as described above.

Visualizations

Signaling Pathways

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound/valdecoxib.

Experimental Workflows

Caption: Experimental workflows for assessing COX inhibition.

Conclusion

This compound, through its active metabolite valdecoxib, is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity underpins its clinical efficacy in managing pain and inflammation with a reduced risk of gastrointestinal side effects typically associated with non-selective NSAIDs. The quantitative data from in vitro and ex vivo assays consistently demonstrate valdecoxib's preferential inhibition of COX-2 over COX-1. The standardized experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of COX inhibitors, which is crucial for the development of safer and more effective anti-inflammatory therapies.

References

- 1. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Parecoxib Dosage Calculation for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the calculation and administration of parecoxib in in vivo mouse studies. This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a valuable tool for investigating the roles of inflammation and pain in various disease models. Proper dosage calculation and administration are critical for obtaining reliable and reproducible experimental results.

Introduction to this compound

This compound is an injectable prodrug of valdecoxib, a potent and selective COX-2 inhibitor.[1] Upon administration, this compound is rapidly hydrolyzed in the liver to its active form, valdecoxib.[2] Valdecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Its selectivity for COX-2 over COX-1 minimizes the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

This compound Dosage Calculation

Calculating the appropriate dose of this compound for mouse studies is a critical step in experimental design. The optimal dose will depend on the specific research question, the mouse model being used, and the desired therapeutic effect.

Dose Range from Literature

Several studies have reported effective doses of this compound in mouse and rat models for various indications, including pain, inflammation, and sepsis. The reported effective dose range is typically between 0.1 mg/kg and 12 mg/kg .

Table 1: Reported Effective Doses of this compound in Rodent Models

| Species | Model | Effective Dose Range (mg/kg) | Route of Administration | Reference |

| Mouse | Sepsis (cecal ligation and puncture) | 0.1, 1, 10 | Intraperitoneal | [5] |

| Rat | Neuropathic Pain (chronic constriction injury) | 6, 12 | Not specified in abstract | [5] |

| Rat | Burn Injury (inflammation and acute lung injury) | 0.1, 1.0, 10 | Intramuscular | [6][7] |

Allometric Scaling for Dose Conversion

Allometric scaling is a common method for estimating an initial dose in animals based on a known human dose. This method accounts for differences in metabolic rates between species, which are related to body surface area.

The formula for converting a human dose to a mouse dose is as follows:

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km) [2]

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

Table 2: Km Factors for Human and Mouse

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |

| Human | 60 | 1.62 | 37 |

| Mouse | 0.02 | 0.007 | 3 |

Therefore, the conversion factor from a human dose to a mouse dose is approximately 12.3 (37 / 3).

Example Calculation:

If the recommended human dose of this compound is 40 mg for a 60 kg person, the human dose in mg/kg is approximately 0.67 mg/kg.

-

Mouse Dose (mg/kg) = 0.67 mg/kg x 12.3 ≈ 8.24 mg/kg

This calculated dose falls within the reported effective dose range in rodents and can serve as a good starting point for dose-ranging studies.

Pharmacokinetics of this compound in Mice

Understanding the pharmacokinetic profile of this compound and its active metabolite, valdecoxib, is essential for designing an appropriate dosing regimen.

This compound is rapidly converted to valdecoxib. A study on the pharmacokinetics of valdecoxib in mice after a single 5 mg/kg oral dose of radiolabelled valdecoxib provides valuable insights.

Table 3: Pharmacokinetic Parameters of Valdecoxib in Mice (5 mg/kg Oral Dose)

| Sex | Plasma AUC0-inf (µg·h/mL) |

| Male | 3.58 |

| Female | 2.08 |

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.[8]

While this data is for oral valdecoxib, it suggests that the active metabolite has a reasonable exposure in mice. The half-life of this compound itself is very short (around 22 minutes in humans), while the half-life of valdecoxib is significantly longer (approximately 8 hours in humans).[9] This longer half-life of the active metabolite allows for less frequent dosing. For most acute inflammatory or pain models, a single daily dose is often sufficient.

Experimental Protocols

Preparation of this compound Sodium for Injection

This compound is commercially available as a lyophilized powder (Dynastat®).

Materials:

-

This compound sodium vial (e.g., 40 mg)

-

Sterile 0.9% Sodium Chloride Injection (Saline)

-

Sterile syringes and needles

Procedure:

-

Reconstitute the this compound sodium powder with sterile 0.9% saline. For a 40 mg vial, inject 2 mL of saline to achieve a final concentration of 20 mg/mL.

-

Gently swirl the vial to dissolve the powder completely. The resulting solution should be clear.

-

For a desired dose of 10 mg/kg for a 25 g mouse, the calculation would be:

-

Dose in mg = 10 mg/kg * 0.025 kg = 0.25 mg

-

Volume to inject = 0.25 mg / 20 mg/mL = 0.0125 mL or 12.5 µL

-

-

Further dilute the stock solution with sterile saline to a suitable injection volume for mice (typically 100-200 µL). For example, to inject 100 µL, you would dilute the calculated 12.5 µL of the 20 mg/mL stock solution with 87.5 µL of sterile saline.

Administration of this compound to Mice

The most common routes of administration for this compound in mouse studies are intraperitoneal (IP) and intravenous (IV).

Intraperitoneal (IP) Injection:

-

Restrain the mouse by gently scruffing the neck and securing the tail.

-

Tilt the mouse slightly to a head-down position to allow the abdominal organs to shift cranially.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid or blood is drawn, then inject the solution smoothly.

Intravenous (IV) Injection (Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

-

Inject the solution slowly. Successful injection is indicated by the clearing of the vein.

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway

This compound, through its active metabolite valdecoxib, selectively inhibits the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion between animals and human [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound [emed.ie]

- 9. labeling.pfizer.com [labeling.pfizer.com]

Application Notes and Protocols for the Dissolution of Parecoxib Sodium for Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of parecoxib sodium for injection for both clinical and research applications. This compound sodium is a water-soluble prodrug of the selective cyclooxygenase-2 (COX-2) inhibitor, valdecoxib.[1][2][3][4][5] Upon administration, this compound is rapidly converted to its active form, valdecoxib, which exerts its anti-inflammatory, analgesic, and antipyretic effects.[3][4][6]

Data Presentation

Solubility of this compound Sodium

| Solvent | Solubility | Notes |

| Water | Freely soluble[6] | A 2 mg/mL solution in water is clear. The pH of the solution can affect solubility, with decreased solubility in acidic conditions.[7] |

| 0.9% Sodium Chloride | >50 mg/mL[1] | Standard diluent for clinical IV or IM injection.[8][9] |

| 5% Dextrose Injection | Soluble | Acceptable diluent for clinical IV or IM injection.[8][9] |

| 5% Dextrose and 0.45% Sodium Chloride Injection | Soluble | Acceptable diluent for clinical IV or IM injection.[8][9] |

| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (198.77 mM)[10] | For research use, particularly for preparing stock solutions for in vitro assays. Use fresh, anhydrous DMSO as moisture can reduce solubility.[10] |

| Acetonitrile and Water (50:50 v/v) | Soluble | Used as a diluent for analytical purposes such as HPLC.[11] |

Reconstitution of Commercial Vials (e.g., Dynastat®)

| Vial Strength | Reconstitution Volume | Final Concentration |

| 40 mg | 2 mL[8][12][13] | 20 mg/mL[1][8] |

| 20 mg | 1 mL[9] | 20 mg/mL |

Experimental Protocols

Protocol 1: Reconstitution for Clinical Intravenous (IV) or Intramuscular (IM) Administration

This protocol is based on the manufacturer's instructions for the clinical use of this compound sodium for injection.

Materials:

-

Vial of this compound sodium for injection (e.g., 40 mg)

-

Sterile syringe and needle

-

Aseptic technique

-

Acceptable reconstitution solvent:

Procedure:

-

Employing aseptic technique, remove the protective cap from the vial to expose the rubber stopper.

-

Withdraw 2 mL of the selected solvent into a sterile syringe.

-

Insert the needle through the center of the rubber stopper and inject the solvent into the vial.

-

Gently swirl the vial to dissolve the lyophilized powder completely.[12] Do not shake vigorously.

-

Visually inspect the reconstituted solution for particulate matter and discoloration before administration. The solution should be clear.[12]

-

The reconstituted solution should be used immediately.[12]

Note: The use of Water for Injection for reconstitution is not recommended as the resulting solution is not isotonic.[9][12] Lactated Ringer's Injection is also not recommended for reconstitution as it may cause precipitation.[9]

Protocol 2: Preparation of Stock Solutions for In Vitro Research

This protocol is intended for researchers preparing concentrated stock solutions of this compound sodium for use in cell-based assays or other in vitro experiments.

Materials:

-

This compound sodium powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Weigh the desired amount of this compound sodium powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

-

Vortex or gently warm the solution to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: When further diluting the DMSO stock solution in aqueous media for cell culture experiments, ensure the final concentration of DMSO is not toxic to the cells (typically <0.1%).

Protocol 3: Preparation for In Vivo Animal Studies

This protocol provides a general guideline for preparing this compound sodium for administration to animals in a research setting. The specific dose and route of administration will depend on the experimental design.

Materials:

-

This compound sodium powder

-

Sterile isotonic saline (0.9% sodium chloride)

-

Sterile vials

-

Sterile filters (if necessary)

Procedure:

-

Calculate the required amount of this compound sodium based on the desired dose (e.g., mg/kg) and the weight of the animals.

-

Dissolve the this compound sodium powder in sterile isotonic saline to the final desired concentration for injection. For example, some studies have used intraperitoneal injections of this compound sodium diluted in isotonic saline at concentrations of 2.5, 5.0, or 10 mg/kg.[6][14]

-

Ensure the powder is completely dissolved. If necessary, the solution can be sterile-filtered using a 0.22 µm filter.

-

The solution should be prepared fresh before administration.

Mandatory Visualization

Signaling Pathway of this compound Action

This compound is a prodrug that is rapidly converted to valdecoxib in the body. Valdecoxib selectively inhibits the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever.

Caption: Mechanism of action of this compound sodium.

Experimental Workflow for Reconstitution and Administration

This workflow outlines the key steps from receiving the lyophilized powder to its administration in a research or clinical setting.

Caption: General workflow for this compound sodium dissolution.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Sodium | C19H17N2NaO4S | CID 15895902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Effect of this compound Sodium on Myocardial Ischemia-Reperfusion Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105125506A - this compound sodium for injection and preparing method of this compound sodium for injection - Google Patents [patents.google.com]

- 8. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. selleckchem.com [selleckchem.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic administration of this compound exerts anxiolytic-like and memory enhancing effects and modulates synaptophysin expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Parecoxib in a Rat Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of parecoxib, a selective COX-2 inhibitor, in established rat models of arthritis. The protocols detailed below are intended to facilitate the preclinical assessment of this compound's anti-inflammatory and analgesic efficacy.

Introduction

This compound is the first parenterally administered selective COX-2 inhibitor available for clinical use. It is a prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[1] By selectively inhibiting the COX-2 enzyme, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] Rat models of arthritis, such as Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA), are well-established and widely used for the preclinical evaluation of anti-arthritic therapies as they share pathological features with human rheumatoid arthritis.[4][5]

Mechanism of Action: COX-2 Signaling Pathway

In arthritic conditions, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a pivotal role in driving the inflammatory cascade. TNF-α, upon binding to its receptor (TNFR), can trigger the activation of the NF-κB signaling pathway. This leads to the transcription and subsequent release of other pro-inflammatory cytokines, including IL-6 and IL-8, creating a positive feedback loop that perpetuates inflammation.[6] The inflammatory milieu also leads to the induction of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins (e.g., PGE2). Prostaglandins are key mediators of inflammation, pain, and fever.[3] this compound, through its active metabolite valdecoxib, selectively inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins and alleviating the signs and symptoms of arthritis.[2][6]

Experimental Protocols

Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established method for inducing a severe, polyarticular inflammation that shares many characteristics with human rheumatoid arthritis.[4][7]

Materials:

-

Male Lewis or Sprague-Dawley rats (6-12 weeks old)[8]

-

Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis[8]

-

1 mL glass syringe with a 25-gauge needle[7]

-

Isoflurane or other suitable anesthetic

Procedure:

-

Acclimatize rats to the housing conditions for at least one week prior to the experiment.

-

On day 0, anesthetize the rats.

-

Thoroughly resuspend the CFA by rolling the vial between the hands.

-

Draw the CFA suspension into the 1 mL glass syringe.

-

Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail.[7] Alternatively, 0.05 mL can be injected into the footpad of one of the rear paws.[7]

-

Monitor the animals daily for the onset of arthritis, which typically appears in the non-injected paws between days 12 and 14 post-injection.[7]

-

The inflammation generally peaks within 2-3 days of onset and can persist for 20-25 days.[8]

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in Rats

The CIA model is another widely used model that mimics the autoimmune aspects of rheumatoid arthritis.[4]

Materials:

-

Male Sprague-Dawley or Wistar-Lewis rats (7-8 weeks old)

-

Bovine or porcine type II collagen

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

Electric homogenizer

-

Syringes and needles

Procedure:

-

Prepare the collagen solution by dissolving type II collagen in 0.1 M acetic acid at a concentration of 2.0 mg/mL overnight at 4°C.[4]

-

Prepare an emulsion by adding the collagen solution drop-wise to an equal volume of chilled IFA while homogenizing.

-

On day 0, immunize each rat with a total of 0.5 mg of collagen in 0.5 mL of the emulsion via intradermal injections at multiple sites on the lower back.[4]

-

On day 7, administer a booster injection identical to the initial immunization.[4]

-

The onset of polyarthritis typically occurs around day 11.

Protocol 3: Administration of this compound

This compound can be administered via various routes, including intravenous, intramuscular, and intraperitoneal injections.

Materials:

-

This compound sodium for injection

-

Sterile 0.9% saline for reconstitution

-

Syringes and needles appropriate for the chosen route of administration

Procedure:

-

Reconstitute the this compound sodium powder with sterile 0.9% saline to the desired concentration.

-

For a therapeutic treatment paradigm, begin administration after the onset of clinical signs of arthritis (e.g., day 14 for AIA).

-

Administer this compound at a dose of 8 mg/kg via intraperitoneal injection once daily.[1] This dosage has been shown to be effective in reducing inflammatory cytokines in a rat model of bone cancer pain.[1]

-

A control group should receive an equivalent volume of the vehicle (0.9% saline).

-

Continue the treatment for the desired duration of the study (e.g., 10-14 days).

Protocol 4: Evaluation of Arthritis Severity and Treatment Efficacy

1. Clinical Scoring of Arthritis:

-

Visually inspect each paw daily and score for inflammation on a scale of 0-4.[9]

-

0 = No signs of inflammation

-

1 = Mild swelling and/or erythema

-

2 = Moderate swelling and erythema

-

3 = Severe swelling and erythema

-

4 = Maximal inflammation with joint deformity

-

-

The total arthritis score per rat is the sum of the scores for all four paws (maximum score of 16).[9]

2. Measurement of Paw Volume:

-

Use a plethysmometer to measure the volume of each hind paw at regular intervals (e.g., every 2-3 days).

-

The percentage increase in paw volume relative to baseline (day 0) is a quantitative measure of edema.

3. Histopathological Assessment:

-

At the end of the study, euthanize the rats and collect the ankle joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.

4. Biomarker Analysis:

-

Collect blood samples at specified time points to measure systemic inflammatory markers.

-

At the end of the study, spinal cord or other relevant tissues can be collected.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of arthritis.

Data Presentation

The following tables provide a structured format for presenting quantitative data from studies evaluating this compound in a rat model of arthritis. The data for inflammatory markers is based on a study using this compound in a rat model of bone cancer pain, as these cytokines are also central to arthritis.[1]

Table 1: Effect of this compound on Arthritis Score and Paw Volume

| Treatment Group | N | Mean Arthritis Score (Day 24) | % Inhibition of Arthritis Score | Mean Paw Volume Increase (mL) | % Inhibition of Paw Edema |

| Vehicle Control | 10 | 12.5 ± 1.8 | - | 1.8 ± 0.3 | - |

| This compound (8 mg/kg) | 10 | 6.2 ± 1.5 | 50.4% | 0.9 ± 0.2 | 50.0% |

| Positive Control (e.g., Indomethacin) | 10 | 5.5 ± 1.3 | 56.0% | 0.7 ± 0.2 | 61.1% |

| *Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. (Note: These are representative data and will vary based on the specific study design). |

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Spinal Cord Tissue

| Treatment Group | N | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |